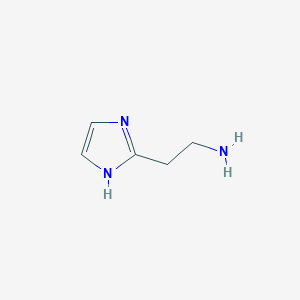

2-(1H-咪唑-2-基)乙胺

描述

2-(1H-imidazol-2-yl)ethanamine is a compound that features an imidazole ring, a five-membered planar ring with two non-adjacent nitrogen atoms. This structure is significant in medicinal chemistry due to its resemblance to the histidine side chain and its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of 2-(1H-imidazol-2-yl)ethanamine has been described as starting from ethyl acrylate, which undergoes Michael addition with imidazole to yield ethyl 3-(1-imidazolyl)propionate. This intermediate is then subjected to hydrazinolysis, followed by the Curtius rearrangement and hydrolysis, achieving an overall yield of about 72% .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(1H-imidazol-2-yl)ethanamine has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal and molecular structures of derivatives such as 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone have been determined, revealing extensive hydrogen bonding and π-ring interactions responsible for crystal stabilization . Similarly, the structure of (Z)-2-(1H-imidazol-1-yl)-1-(3-methyl-3-mesitylcyclobutyl)ethanone oxime has been characterized, showing good agreement between experimental and theoretical values for vibrational frequencies and chemical shifts .

Chemical Reactions Analysis

Imidazole derivatives, including those related to 2-(1H-imidazol-2-yl)ethanamine, participate in various chemical reactions. For instance, the oxidative addition of Br2 to imidazoline-2-selone derivatives has been studied, leading to the formation of hypervalent selenium compounds . Additionally, the reaction of imidazole with chloroacetyl chloride followed by condensation with various aromatic aldehydes has been used to synthesize Schiff's bases with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of the imidazole ring contributes to the compound's basicity and coordination chemistry, as seen in the binding of imidazole-based inhibitors to heme oxygenase-1, where the imidazolyl moiety coordinates with the heme iron . The flexibility of the inhibitor binding pocket in heme oxygenase-1 also highlights the adaptability of imidazole derivatives to different chemical environments .

科学研究应用

DNA结合和细胞毒性研究

2-(1H-咪唑-2-基)乙胺表现出显著的DNA结合倾向,并在小牛胸腺DNA中显示出轻微的结构变化,暗示其在DNA相互作用研究中的潜力。作为Cu(II)配合物的一部分,该化合物显示出相当的核酸酶活性,并对不同癌细胞系表现出低毒性,表明其在癌症研究中的潜力(Kumar et al., 2012)。

合成和化学性质

已探索了从2-(1H-咪唑-2-基)乙胺衍生的新亚胺和双亚胺的合成和性质,为其多功能化学行为提供了见解。这包括对其形成Cu(II)配合物的研究,表明其在配位化学中的实用性(Pařík & Chlupatý, 2014)。

抗菌应用

已合成2-(1H-咪唑-2-基)乙胺衍生物并评估其抗菌性能。研究表明,一些衍生物表现出优异的抗菌和抗真菌活性,使它们成为开发新抗菌剂的潜在候选(Rajkumar, Kamaraj & Krishnasamy, 2014)。

白蛋白蛋白结合

包含2-(1H-咪唑-2-基)乙胺的双亚胺铜(II)配合物与血清白蛋白之间的独特相互作用研究揭示了其在研究蛋白质-配体相互作用和药物开发过程中的潜力(Silveira et al., 2013)。

合成方法

对2-(1H-咪唑-2-基)乙胺的合成研究提供了一个总产率约为72%的方法,这对于其在各种化学和生物学研究中的大规模生产和使用至关重要(Y. Ri-sheng, 2010)。

IGF-1R抑制剂研究

涉及2-(1H-咪唑-2-基)乙胺在IGF-1R抑制剂背景下的研究显示,一些衍生物具有改善的效力和口服暴露,暗示其在开发新治疗剂中的作用(Saulnier et al., 2008)。

席夫碱合成和抗菌研究

该化合物已用于合成席夫碱,然后对其抗菌活性进行评估。这种应用展示了其在药物化学和药物设计中的潜力(Patel et al., 2011)。

缓蚀性能

从2-(1H-咪唑-2-基)乙胺合成的咪唑啉衍生物化合物在缓蚀剂方面表现出潜力,特别是在油田开采和碳钢保护中(Wahyuningrum et al., 2008)。

晶体结构分析

已研究了该化合物与镍(II)离子形成配合物的作用,为其在晶体学和材料科学应用中的潜力提供了见解(Bulut et al., 2007)。

组胺H1受体激动剂

已合成并评估2-(1H-咪唑-2-基)乙胺衍生物作为组胺H1受体激动剂,暗示其在过敏和炎症性疾病新治疗剂开发中的重要性(Menghin et al., 2003)。

酸性介质中的缓蚀作用

已研究了该化合物的衍生物在酸性介质中对碳钢的缓蚀效率,突显了其在工业应用中的潜力(Costa et al., 2021)。

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as histamine, interact with histamine receptors . These receptors play a crucial role in various physiological functions, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

Similar compounds like histamine are known to bind to their respective receptors, triggering a cascade of intracellular events . This interaction can lead to various physiological changes depending on the specific receptor subtype and the tissue in which it is expressed .

Biochemical Pathways

Histamine is produced from the essential amino acid histidine by the enzyme histidine decarboxylase (HDC) .

Result of Action

Compounds with similar structures have been reported to possess significant antimicrobial activity and were potent in inhibiting the growth of certain cell lines .

Action Environment

It’s worth noting that factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of many compounds .

生化分析

Biochemical Properties

Imidazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with .

Cellular Effects

Imidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-(1H-imidazol-2-yl)ethanamine in laboratory settings

Metabolic Pathways

2-(1H-imidazol-2-yl)ethanamine is a derivative of histamine, a biogenic amine that is involved in many metabolic processes important for homeostasis, including nitrogen and energy metabolism . Histamine is the product of the alpha decarboxylation of the essential amino acid histidine by the enzyme histidine decarboxylase (HDC) .

属性

IUPAC Name |

2-(1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEURIUYJZZLADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172814 | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19225-96-8 | |

| Record name | 1H-Imidazole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

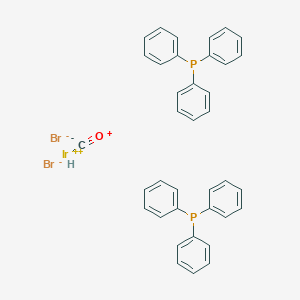

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)